![molecular formula C23H29N5O4 B2529469 8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887458-36-8](/img/structure/B2529469.png)
8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Structure-Activity Relationship Studies
The compound "8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is part of a broader class of chemicals that have been studied for their biological activity, particularly as A(3) adenosine receptor antagonists. These compounds, which include a xanthine core, have been modified at the 1-, 3-, and 8-positions to enhance potency and hydrophilicity. The binding disposition of these molecules to the A(3) receptor has been explored through docking and 3D-QSAR studies, indicating the importance of structural modifications for activity .
Synthesis Analysis
The synthesis of related imidazo[2,1-f]purinones involves strategic substitutions to improve the desired biological activities. For instance, the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones has been described, and further SAR studies have been conducted to optimize these molecules . Additionally, the photochemical substitution of related compounds, such as 5,8-dimethoxy-1,2-dimethylnaphth[2,3-d]imidazole-4,9-dione, has been reported to yield high yields of specific isomers, showcasing the potential for photochemical methods in the synthesis of complex purine derivatives .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purinones is crucial for their interaction with biological targets. Docking studies have shown that substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system are essential for receptor affinity and selectivity, particularly towards serotoninergic and dopaminergic receptors . X-ray crystallography of similar compounds has revealed coplanar conformations of the purine and appended azolyl rings, which may influence biological activity .
Chemical Reactions Analysis
The chemical reactivity of imidazo[2,1-f]purinones is influenced by their structure. For example, glycosylation reactions of related 6-(substituted-imidazol-1-yl)purines have been shown to proceed with regiospecificity, leading to the formation of N9 isomers with high stereoselectivity. This regiospecificity is crucial for the synthesis of clinically relevant compounds such as cladribine .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purinones, such as their acid-base characteristics, are important for their biological function. The dissociation constants (pKa) of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione have been determined experimentally and computationally, providing insights into their behavior in biological systems .
Aplicaciones Científicas De Investigación
Synthetic Biology Applications
In synthetic biology, the development of unnatural base pairs beyond standard Watson-Crick base pairs showcases the potential for creating new genetic systems. Research by Saito-Tarashima and Minakawa (2018) on unnatural base pairs, including imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, demonstrates the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns for the functionality of these base pairs. Such studies indicate how structurally complex molecules can contribute to expanding the genetic code and synthetic biology applications (Saito-Tarashima & Minakawa, 2018).
Medicinal Chemistry Applications
In medicinal chemistry, the structural motifs similar to "8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" are explored for their therapeutic potential. For example, the study of hydantoin derivatives, which share a resemblance in heterocyclic structure, highlights their importance in drug discovery due to a variety of biological and pharmacological activities. This underscores the potential of complex molecules in developing therapeutic agents for various diseases (Shaikh et al., 2023).
Sensor Technology Applications
The unique properties of metal-organic frameworks (MOFs), such as ZIF-8, have been explored for electrochemical sensing applications. Engineering the pore size of ZIF-8 for encapsulating nanoparticles, enzymes, and organic compounds demonstrates the versatility of such frameworks in sensor technology. This suggests that compounds with functionalities related to "8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" might also find applications in the development of sensors for various analytical purposes (Paul et al., 2022).
Propiedades
IUPAC Name |
6-(2,4-dimethoxyphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-7-8-9-12-26-21(29)19-20(25(4)23(26)30)24-22-27(14(2)15(3)28(19)22)17-11-10-16(31-5)13-18(17)32-6/h10-11,13H,7-9,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVWEOZMLRQURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=C(C=C(C=C4)OC)OC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)
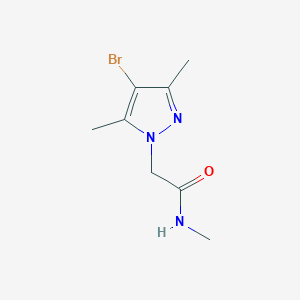
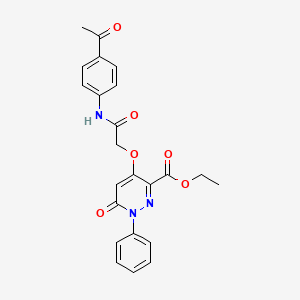

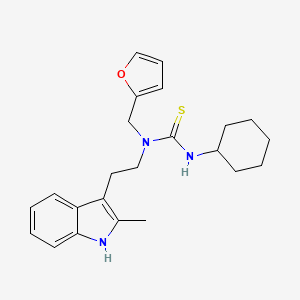
![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)
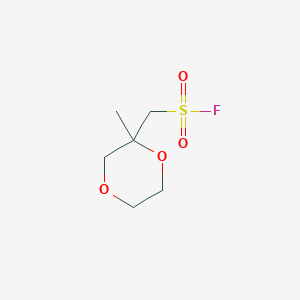
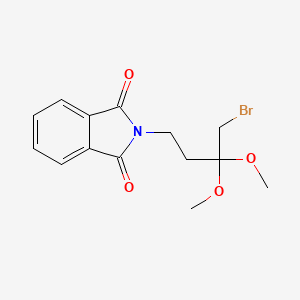
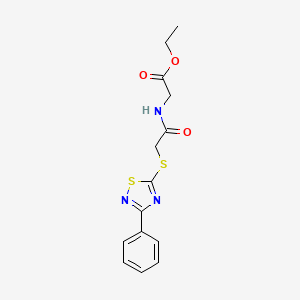
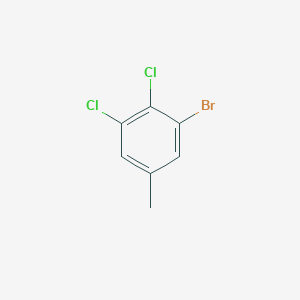
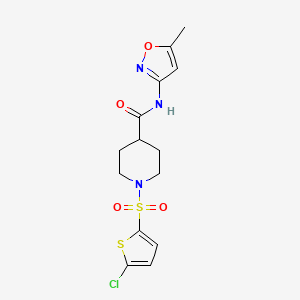
![3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529406.png)
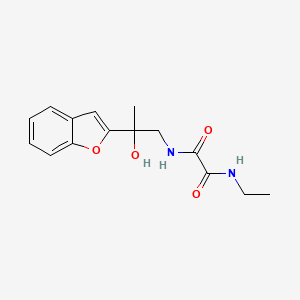
![4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2529409.png)